molecular formula C17H20N4O4S B4510147 ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B4510147
M. Wt: 376.4 g/mol
InChI Key: ZTBLVSYILDJNKI-UHFFFAOYSA-N
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Description

Ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a pyridazinone derivative featuring a thiophene substituent at the 3-position of the pyridazinone ring. The molecule incorporates a piperazine ring substituted with an ethyl carboxylate group, linked via an acetyl bridge to the pyridazinone core. The thiophene moiety distinguishes it from other analogs, which typically bear halogenated or methoxylated aromatic substituents.

Properties

IUPAC Name

ethyl 4-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-2-25-17(24)20-9-7-19(8-10-20)16(23)12-21-15(22)6-5-13(18-21)14-4-3-11-26-14/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBLVSYILDJNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyridazine precursor, followed by the introduction of the piperazine carboxylate group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene and pyridazine rings can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Pyridazinone-Piperazine Framework

The compound shares a common scaffold with several analogs reported in the literature (e.g., compounds 1–23 in –3, 6–7), which feature:

  • A pyridazinone ring substituted at the 3-position with a piperazine derivative.
  • An acetylhydrazide or acetohydrazide side chain.

Key Differences :

  • Thiophene vs. Phenyl Substituents: Unlike most analogs (e.g., compounds 11, 19, 22), which have 4-chlorophenyl, 4-fluorophenyl, or methoxybenzylidene groups, the thiophene substituent introduces a sulfur-containing heterocycle.
  • Ethyl Carboxylate vs. Hydrazide Side Chains : The ethyl carboxylate on the piperazine contrasts with hydrazide-linked benzylidene groups in analogs (e.g., 1–7 ), which are associated with anti-proliferative activity against AGS cells .
Substituent Effects on Physical Properties
Compound (Example) Substituent (R) Melting Point (°C) Molecular Weight (g/mol)
Target Compound Thiophen-2-yl Not reported ~406.4*
11 () 4-Chlorophenyl 214–215 487
19 () 4-Fluorophenyl 202–203 487
22 () 4-Nitrobenzylidene Not reported 487

*Calculated molecular formula: C₁₇H₁₈N₄O₄S.

Notes:

  • Thiophene’s lower electronegativity compared to halogens (Cl, F) may reduce melting points relative to halogenated analogs.
  • The ethyl carboxylate group likely increases solubility in polar solvents compared to hydrazide derivatives.
Spectral Comparison
Spectral Feature Target Compound (Expected) Analog (Example: 19 , )
IR (C=O Stretches) ~1690–1650 cm⁻¹ (acetyl, carboxylate) 1696, 1656 cm⁻¹ (acetylhydrazide, pyridazinone)
¹H-NMR (Key Signals) δ 5.06 (s, CH₂CO), δ 6.8–7.5 (thiophene) δ 5.06 (s, CH₂CO), δ 6.99–7.98 (aromatic H)
13C-NMR ~170 ppm (carboxylate C=O) ~165 ppm (hydrazide C=O)

Thiophene protons (δ ~6.8–7.5) would replace phenyl signals (δ ~7.0–8.0) in analogs, providing a distinct NMR fingerprint .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate

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